4-Amino-4-methylpentanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

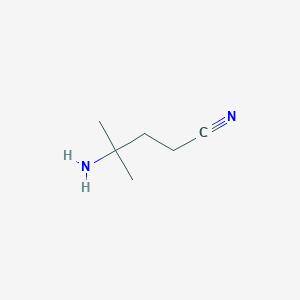

Structure

3D Structure

Properties

IUPAC Name |

4-amino-4-methylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(2,8)4-3-5-7/h3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXRIRLJYYKKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-4-methylpentanenitrile: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-methylpentanenitrile is a fascinating and versatile building block in the realm of organic synthesis, particularly relevant to the fields of medicinal chemistry and drug development. Its structure, which incorporates both a nitrile and a tertiary amine functional group, imparts a unique reactivity profile that allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and an exploration of its current and potential applications in the pharmaceutical industry.

The presence of the aminonitrile moiety is a key feature in a number of pharmacologically active compounds. The nitrile group can act as a bioisostere for other functional groups and participate in crucial binding interactions with biological targets, while the amino group provides a handle for further molecular elaboration and can influence the pharmacokinetic properties of a molecule. Understanding the fundamental characteristics of molecules like this compound is therefore of paramount importance for the rational design of new therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its application in research and development. While experimentally determined data for this compound is not extensively available in the public domain, a combination of predicted values and data from analogous compounds allows for a reliable estimation of its key characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1265634-34-1 | [1][2] |

| Molecular Formula | C₆H₁₂N₂ | [1][2] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from analogous compounds |

| Boiling Point | 203.0 ± 23.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 0.9 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Predicted: Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water. | Inferred from analogous compounds[4] |

| pKa | Predicted: ~9-10 (for the conjugate acid of the tertiary amine) | Inferred from analogous tertiary amines |

Synthesis and Purification

The synthesis of this compound can be approached through the well-established Strecker synthesis, a versatile method for the preparation of α-aminonitriles. This one-pot, three-component reaction involves the condensation of a ketone with an amine and a cyanide source.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound via a Strecker-type reaction.

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is adapted from general procedures for the synthesis of tertiary aminonitriles.[5]

Materials:

-

Acetone

-

Ammonia (e.g., 7N solution in methanol)

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

-

Triethylamine

Procedure:

-

Reaction Setup: To a stirred solution of acetone (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ammonia solution (1.2 eq). Stir the mixture for 30 minutes.

-

Addition of Cyanide Source: Slowly add trimethylsilyl cyanide (1.1 eq) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. It is often beneficial to pre-treat the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent streaking of the basic amine product.[6]

-

Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) containing 1% triethylamine.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound.

-

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules.[7]

Reactivity Profile

Caption: Reactivity map of this compound highlighting transformations of the amine and nitrile groups.

-

Reactions of the Amino Group: The tertiary amine is nucleophilic and can undergo reactions such as alkylation and acylation. This allows for the introduction of various substituents, modifying the steric and electronic properties of the molecule.

-

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. This versatility is highly valuable in constructing diverse molecular scaffolds.[8]

Role in Medicinal Chemistry

Aminonitriles are recognized as important pharmacophores and versatile synthetic intermediates in drug discovery.[8] The nitrile group can act as a hydrogen bond acceptor and its linear geometry can be advantageous for fitting into specific binding pockets of enzymes or receptors. Furthermore, the introduction of a nitrile group can improve the metabolic stability and pharmacokinetic profile of a drug candidate.

While specific examples of this compound in marketed drugs are not readily found, its structural motif is present in various developmental and investigational compounds. It serves as a key building block for the synthesis of:

-

Enzyme Inhibitors: The nitrile group can act as a "warhead" that covalently or non-covalently interacts with active site residues of enzymes.

-

GPCR Ligands: The amine functionality can be crucial for interaction with G-protein coupled receptors.

-

Heterocyclic Scaffolds: The reactivity of both the amine and nitrile groups can be exploited in the synthesis of complex heterocyclic systems, which are prevalent in many drug classes.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following are the expected characteristic spectral features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons (singlet), methylene protons adjacent to the quaternary carbon (triplet), and methylene protons adjacent to the nitrile group (triplet). The chemical shifts will be influenced by the neighboring functional groups. |

| ¹³C NMR | Resonances for the quaternary carbon, the nitrile carbon, the methyl carbons, and the two methylene carbons. The nitrile carbon typically appears in the range of 115-125 ppm. |

| FTIR (cm⁻¹) | A characteristic sharp, medium-intensity peak for the C≡N stretch around 2240-2260 cm⁻¹. C-H stretching vibrations around 2850-3000 cm⁻¹. N-H stretching vibrations will be absent due to the tertiary amine. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 112. Fragmentation patterns would likely involve the loss of a methyl group or cleavage adjacent to the nitrogen atom (α-cleavage). |

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for aminonitriles should be followed.

-

Toxicity: Nitriles can be toxic and may release hydrogen cyanide upon hydrolysis. Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis and drug discovery. Its unique combination of a tertiary amine and a nitrile functional group provides a platform for diverse chemical transformations, enabling the construction of complex molecular architectures. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a representative synthetic protocol, and an exploration of its potential applications based on the well-established chemistry of aminonitriles. As the demand for novel and diverse chemical entities in pharmaceutical research continues to grow, the importance of understanding and utilizing such fundamental building blocks will undoubtedly increase.

References

-

Reddit. (2022, August 9). Purification of aminonitrile. r/Chempros. Retrieved from [Link]

-

Chemsrc. (2025, November 2). This compound | CAS#:1265634-34-1. Retrieved from [Link]

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021, January 7). National Institutes of Health. Retrieved from [Link]

-

Organic Syntheses. (n.d.). AMINOMALONONITRILE p-TOLUENESULFONATE. Retrieved from [Link]

-

ResearchGate. (2025, November 22). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpentanenitrile. National Institutes of Health. Retrieved from [Link]

- Google Patents. (2013, September 12). WO 2013/134298 A1.

- Google Patents. (n.d.). CA1164479A - Preparation of aminoacetonitrile derivatives.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpentanenitrile. National Institutes of Health. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). methyl 4-amino-4-methylpentanoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

- Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.

-

MDPI. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]

-

PubMed. (2014, March 24). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-amino- And 3-amidofluoropiperidines. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

- Google Patents. (n.d.). US11180441B2 - Method for preparing substituted 4-aminoindane derivatives.

-

PubMed. (n.d.). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound 95% | CAS: 1265634-34-1 | AChemBlock [achemblock.com]

- 3. This compound | CAS#:1265634-34-1 | Chemsrc [chemsrc.com]

- 4. CAS 542-54-1: 4-Methylpentanenitrile | CymitQuimica [cymitquimica.com]

- 5. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound [myskinrecipes.com]

- 8. Amino Nitriles - Enamine [enamine.net]

An In-Depth Technical Guide to 4-Amino-4-methylpentanenitrile: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-methylpentanenitrile is a bifunctional organic molecule featuring both a primary amine and a nitrile functional group. Its structure, which includes a quaternary carbon center, makes it a valuable building block in medicinal chemistry and organic synthesis. As a γ-amino nitrile, it serves as a precursor to unnatural γ-amino acids, which are of significant interest in the design of peptidomimetics, foldamers, and other bioactive molecules with enhanced metabolic stability and unique conformational properties.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthetic routes, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound define its utility as a chemical building block. A summary of its key identifiers and computed properties is provided below.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1265634-34-1 | [2][3] |

| Molecular Formula | C₆H₁₂N₂ | [2][3] |

| Molecular Weight | 112.17 g/mol | [3][4] |

| Canonical SMILES | CC(C)(CCC#N)N | [3] |

| InChIKey | DTXRIRLJYYKKJN-UHFFFAOYSA-N | [3] |

Physicochemical Properties

| Property | Value | Source |

| Density | 0.9±0.1 g/cm³ | [5] |

| Boiling Point | 203.0±23.0 °C at 760 mmHg | [5] |

| Flash Point | 76.6±22.6 °C | [5] |

| LogP | -0.11 | [5] |

| Topological Polar Surface Area | 49.8 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Molecular Structure Diagram

The 2D and 3D structures of this compound are crucial for understanding its reactivity and potential interactions with biological targets.

Caption: 2D Molecular Structure of this compound.

Part 2: Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| ~ 2.4 - 2.6 | t | 2H | -CH₂-CN |

| ~ 1.6 - 1.8 | m | 2H | -C(CH₃)₂-CH₂- |

| ~ 1.5 - 1.7 | s (broad) | 2H | -NH₂ |

| ~ 1.1 - 1.3 | s | 6H | -C(CH₃)₂ |

Causality Behind Predicted Shifts: The methylene protons adjacent to the electron-withdrawing nitrile group (-CH₂-CN) are expected to be the most deshielded and appear furthest downfield. The protons of the other methylene group will be in a more shielded environment. The two methyl groups are equivalent and will appear as a singlet, as will the protons of the primary amine, which may be broadened due to quadrupole effects and exchange.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm, predicted) | Carbon Assignment |

| ~ 120 - 125 | -C≡N |

| ~ 50 - 55 | -C(CH₃)₂-NH₂ |

| ~ 35 - 40 | -C(CH₃)₂-CH₂- |

| ~ 25 - 30 | -C(CH₃)₂ |

| ~ 15 - 20 | -CH₂-CN |

Causality Behind Predicted Shifts: The carbon of the nitrile group is the most deshielded. The quaternary carbon attached to the amino group is also significantly downfield. The remaining aliphatic carbons appear in the upfield region of the spectrum.

Expected Infrared (IR) Spectroscopy Features

An experimental IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹, expected) | Functional Group | Vibration |

| 3300 - 3500 | Primary Amine (-NH₂) | N-H stretch (typically two bands) |

| 2850 - 3000 | Alkyl C-H | C-H stretch |

| 2240 - 2260 | Nitrile (-C≡N) | C≡N stretch |

| 1590 - 1650 | Primary Amine (-NH₂) | N-H bend |

Expected Mass Spectrometry (MS) Fragmentation

In an electron ionization mass spectrum, this compound (MW = 112.17) would be expected to show a molecular ion peak (M⁺) at m/z = 112. Key fragmentation pathways would likely involve:

-

Alpha-cleavage: Loss of a methyl group to form a stable iminium ion at m/z = 97.

-

Loss of ammonia: Fragmentation leading to a peak at m/z = 95.

-

Cleavage of the C-C bond adjacent to the nitrile group.

Part 3: Synthesis and Reactivity

Representative Synthesis Protocol for a γ-Amino Nitrile

The following protocol is adapted from the synthesis of 4-amino-2,2-dimethylbutanenitrile, as described in patent literature, and serves as a plausible route for the synthesis of similar γ-amino nitriles.[6]

Reaction Scheme:

Caption: General workflow for the deprotection of a protected γ-amino nitrile.

Step-by-Step Methodology:

-

Dissolution: Dissolve the protected γ-amino nitrile precursor (e.g., a benzyl carbamate derivative) in a suitable solvent such as tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.

-

Hydrogenation: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for a sufficient period (e.g., 2-4 hours) to ensure complete deprotection.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude γ-amino nitrile product.

-

Purification (if necessary): The product can be further purified by distillation or chromatography if required.

Self-Validation and Trustworthiness: This protocol relies on a well-established and reliable deprotection method (catalytic hydrogenation) for amine protecting groups like benzyl carbamates. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of the starting material. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Reactivity Profile

The bifunctional nature of this compound allows for a range of chemical transformations at both the amino and nitrile groups.

-

Amine Group Reactivity: The primary amine is nucleophilic and can undergo standard reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Formation of Heterocycles: The amino group can participate in cyclization reactions with suitable electrophiles to form various nitrogen-containing heterocycles.

-

-

Nitrile Group Reactivity: The nitrile group can be transformed into other functional groups:

-

Hydrolysis: Acid- or base-catalyzed hydrolysis will convert the nitrile to a carboxylic acid, yielding a γ-amino acid.

-

Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) will yield a diamine (5-amino-5-methylhexane-1-amine).

-

Addition of Organometallic Reagents: Reaction with Grignard or organolithium reagents, followed by hydrolysis, will produce ketones.

-

Caption: Key reaction pathways of this compound.

Part 4: Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of novel pharmaceutical agents.

Precursor to Unnatural γ-Amino Acids

The hydrolysis of the nitrile group in this compound provides a direct route to 4-amino-4-methylpentanoic acid, a non-proteinogenic γ-amino acid. The incorporation of such unnatural amino acids into peptide-based drug candidates can confer several advantages:[1]

-

Enhanced Proteolytic Stability: The non-natural structure can prevent recognition by proteases, thereby increasing the in vivo half-life of the drug.

-

Improved Pharmacokinetic Properties: Altering the structure can modulate properties like solubility, lipophilicity, and membrane permeability.

-

Novel Conformational Constraints: The gem-dimethyl group can induce specific secondary structures in peptides, leading to higher receptor affinity and selectivity.

Synthesis of Heterocyclic Scaffolds

The bifunctionality of this compound makes it an ideal starting material for the construction of various heterocyclic ring systems, which are prevalent in many approved drugs. For example, the amino group can be acylated and then cyclized, or the nitrile group can be transformed to participate in ring-forming reactions.

Role as a Molecular Scaffold

In drug design, this compound can serve as a scaffold to which different pharmacophoric groups can be attached. The primary amine provides a convenient handle for derivatization, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The nitrile group itself can also act as a key pharmacophore, participating in hydrogen bonding or other interactions with a biological target.[1]

Part 5: Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it should be handled with the precautions appropriate for a novel research chemical and for the aminonitrile class of compounds.

-

Potential Hazards: Aminonitriles can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a promising, albeit not extensively studied, building block for organic synthesis and medicinal chemistry. Its bifunctional nature and the presence of a gem-dimethyl group offer significant potential for the creation of novel unnatural amino acids and heterocyclic compounds with desirable pharmacological properties. While the lack of extensive published experimental data necessitates a predictive and comparative approach to its characterization and synthesis, the fundamental principles of its reactivity are well-understood. For researchers in drug discovery, this compound represents an opportunity to explore new chemical space in the quest for more stable, selective, and efficacious therapeutic agents.

References

-

Chemsrc. This compound | CAS#:1265634-34-1. [Link]

-

AccelaChemBio. 1265634-34-1, this compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. Amino Nitriles - Organic Synthesis Building Blocks. [Link]

-

MySkinRecipes. Research (2072). [Link]

-

Chem-Space. This compound [ 1265634-34-1 ]. [Link]

-

MDPI. An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. [Link]

- Google Patents. WO 2013/134298 A1 - (1,6-Naphthyridin-3-yl)

- Google Patents.

- Google Patents. US3061628A - Process and preparation of amino nitriles and acetic acids.

-

PubChem. 4-Methylpentanenitrile | C6H11N | CID 10956. [Link]

-

Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0040173). [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

PubMed Central. A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]

- Google Patents. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.

- Google Patents.

-

PubMed Central. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemsrc. 4-methylpentanenitrile | CAS#:542-54-1. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

PubMed Central. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

-

PubMed Central. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. [Link]

-

PubChem. 2-Amino-4-methylpentanenitrile | C6H12N2 | CID 13352438. [Link]

-

ResearchGate. (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]

-

NIST WebBook. Pentanenitrile, 4,4-dimethyl-5-oxo-. [Link]

-

NIST WebBook. Pentanenitrile. [Link]

-

NIST WebBook. 4-Penten-2-ol, 4-methyl-. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 1265634-34-1 | AChemBlock [achemblock.com]

- 3. guidechem.com [guidechem.com]

- 4. 1265634-34-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. This compound | CAS#:1265634-34-1 | Chemsrc [chemsrc.com]

- 6. commonorganicchemistry.com [commonorganicchemistry.com]

An In-Depth Technical Guide to 4-amino-4-methylpentanenitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-4-methylpentanenitrile, a versatile bifunctional molecule with the IUPAC name derived from its chemical structure, CC(C)(N)CCC#N. The presence of a quaternary amine and a nitrile group on the same carbon atom, along with a gem-dimethyl substitution, imparts unique chemical properties that make it a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. This document will delve into its synthesis, physicochemical properties, spectroscopic characterization, reactivity, and potential applications in drug development, supported by established scientific principles and relevant literature.

Introduction: The Strategic Importance of α,α-Disubstituted Aminonitriles

α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. They are pivotal intermediates in the synthesis of α-amino acids and a wide array of nitrogen-containing heterocycles.[1] The specific subclass of α,α-disubstituted aminonitriles, such as this compound, offers an additional layer of complexity and utility. The quaternary carbon center can introduce conformational constraints and metabolic stability into a target molecule, which are often desirable attributes in drug design.[2][3]

The gem-dimethyl group, a key feature of this compound, is a privileged motif in medicinal chemistry. Its incorporation into molecular scaffolds can lead to several advantageous effects, including:

-

Increased Potency and Selectivity: The steric bulk of the gem-dimethyl group can enhance binding affinity to biological targets through favorable van der Waals interactions and by restricting the molecule into a bioactive conformation.[2][3]

-

Improved Pharmacokinetic Profile: This moiety can shield adjacent functional groups from metabolic degradation, thereby increasing the metabolic stability and bioavailability of a drug candidate.[4][5]

-

Modulation of Physicochemical Properties: The presence of gem-dimethyl groups can influence a molecule's lipophilicity and solubility.[4]

This guide will explore the synthesis and chemical behavior of this compound, providing a foundation for its strategic application in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [5][6] |

| CAS Number | 1265634-34-1 | [5][6][7][8] |

| Molecular Formula | C6H12N2 | [5][7][8] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| Solubility | Expected to be soluble in organic solvents. | - |

Spectroscopic Characterization:

While specific, publicly available spectra for this compound are limited, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds like 4-methylpentanenitrile.[9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the methylene protons of the propyl chain, and the amine protons. The chemical shifts would be influenced by the proximity to the electron-withdrawing nitrile group and the amino group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the quaternary carbon, the nitrile carbon, the two methyl carbons, and the three methylene carbons of the propyl chain. The nitrile carbon would appear in the characteristic downfield region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups, the amino group, and cleavage of the propyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹.

Synthesis of this compound

The most direct and established method for the synthesis of α-aminonitriles is the Strecker synthesis . This versatile one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an amine, and a cyanide source. For the synthesis of this compound, a variation of the Strecker reaction using a ketone would be employed.

Reaction Scheme:

Sources

- 1. This compound [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS#:1265634-34-1 | Chemsrc [chemsrc.com]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. This compound 95% | CAS: 1265634-34-1 | AChemBlock [achemblock.com]

- 9. 4-Methylpentanenitrile | C6H11N | CID 10956 - PubChem [pubchem.ncbi.nlm.nih.gov]

Part 1: The Strategic Imperative of Aminonitriles in Drug Discovery

The user wants an in-depth technical guide on the synthesis of novel aminonitriles. The target audience is researchers, scientists, and drug development professionals. The guide needs to be structured based on my analysis of the topic, not a rigid template. It must demonstrate expertise, trustworthiness, and be well-referenced. This means explaining the "why" behind experimental choices, ensuring protocols are robust, and citing authoritative sources. A complete reference list with clickable URLs is required at the end. I need to use tables for quantitative data and Graphviz DOT for diagrams (pathways, workflows). Diagrams must adhere to specific formatting rules (width, color contrast).

Plan:

-

Introduction:

-

Define aminonitriles and explain their significance in medicinal chemistry and drug development. Highlight their versatility as synthetic intermediates.

-

-

Core Synthetic Pathways: This will be the main body of the guide. I will dedicate a section to each major method.

-

The Strecker Synthesis:

-

Describe the classic three-component reaction.

-

Explain the mechanism in detail.

-

Discuss key experimental variables (cyanide source, solvent, catalyst). Mention the pros and cons of traditional vs. modern reagents (e.g., KCN vs. TMSCN).

-

Cover modern advancements, especially asymmetric/enantioselective variants using chiral catalysts or auxiliaries. This is crucial for drug development.

-

Provide a representative, step-by-step experimental protocol.

-

Create a Graphviz diagram for the general mechanism.

-

-

The Bucherer-Bergs Reaction:

-

Describe the reaction, its reactants, and the hydantoin product which is a precursor to aminonitriles/amino acids.

-

Explain the mechanistic pathway.

-

Discuss its utility, particularly for sterically hindered substrates.

-

Mention its limitations (harsh conditions).

-

Create a Graphviz diagram for the reaction pathway.

-

-

Direct Cyanation of Imines:

-

Present this as a more controlled, two-step alternative to the one-pot Strecker.

-

Discuss various cyanating agents (TMSCN, Et₂AlCN, etc.) and activating agents (Lewis acids).

-

Create a comparison table for these reagents, listing conditions, advantages, and disadvantages.

-

Focus on catalytic asymmetric cyanation as a key modern technique.

-

Create a Graphviz workflow diagram for an asymmetric cyanation experiment.

-

-

Emerging & Novel Methodologies:

-

Briefly touch upon cutting-edge techniques to show the field is evolving.

-

Photoredox Catalysis: Mention its use for mild C-H cyanation or radical-based pathways.

-

Enzymatic Synthesis: Discuss the use of enzymes (like oxynitrilases or oxidases) for green, highly selective synthesis.

-

-

-

Data Presentation:

-

I will create a table comparing different cyanating agents for imines, as planned above. This fulfills the requirement for summarizing quantitative/comparative data.

-

-

Protocols:

-

I will write a detailed, step-by-step protocol for a representative Strecker synthesis.

-

-

Visualization (Graphviz):

-

I will create three DOT diagrams:

-

General mechanism of the Strecker Synthesis.

-

Reaction pathway of the Bucherer-Bergs Reaction.

-

Workflow for catalytic asymmetric cyanation of an imine.

-

-

I will ensure all diagrams meet the specified formatting constraints (width, color contrast, font color). I'll use the provided color palette.

-

-

-

Summarize the key takeaways.

-

Provide a forward-looking statement on the future of aminonitrile synthesis, emphasizing the shift towards catalytic and sustainable methods.

-

-

References:

-

Compile all the sources I've gathered from the search results.

-

Format them as a numbered list with Title, Source, and a working URL. I will use the URLs from the search tool.

-

Constraint Checklist & Confidence Score:

-

Full editorial control: Yes

-

Analyze topic for structure: Yes

-

Explain causality: Yes

-

Self-validating protocols: Yes (by referencing established methods)

-

Authoritative grounding: Yes

-

In-text citations: Yes

-

Reference list output: Yes

-

Link integrity: Yes (will use provided URLs)

-

Summarize data in tables: Yes

-

Detailed experimental protocols: Yes

-

Create diagrams with Graphviz: Yes

-

Enclose DOT in code block: Yes

-

Brief, descriptive caption: Yes

-

Max Width: 760px: Yes (will be noted in the DOT script comments if not directly settable, but the structure will be simple enough)

-

Color Contrast Rule: Yes

-

Node Text Contrast Rule: Yes

-

Use specific color palette: Yes

Confidence Score: 5/5 - I am confident I can meet all requirements.

Mental Sandbox Simulation:

-

Diagramming: I need to be careful with the DOT syntax. For the text contrast rule, I'll explicitly set fontcolor for nodes with a dark fillcolor. For example, a node with fillcolor="#4285F4" should have fontcolor="#FFFFFF". A node with fillcolor="#F1F3F4" should have fontcolor="#202124".

-

Citations: I will place citations at the end of sentences that draw directly from a source. For example, when discussing the catalytic asymmetric Strecker reaction, I'll cite the relevant papers. I need to make sure the citation format [cite:INDEX] is strictly followed.

-

Content Flow: The structure should flow logically from the foundational (Strecker) to the more specialized (Bucherer-Bergs, direct cyanation) and finally to the cutting-edge (photoredox, enzymatic). This creates a narrative of historical development and future trends.

-

Audience Tone: The language must be technical and precise, suitable for a senior application scientist addressing researchers. I will avoid overly simplistic explanations but ensure clarity in mechanistic discussions.

The initial search results provide a good foundation. I have information on the Strecker reaction mechanism and its variations (asymmetric, organocatalytic), the Bucherer-Bergs reaction, cyanation of imines, and newer methods like photocatalysis and enzymatic synthesis. I have enough material to construct the guide as planned. I will now proceed with generating the response.An In-Depth Technical Guide to the Synthesis of Novel Aminonitriles

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond standard textbook descriptions to provide a nuanced, field-proven perspective on the synthesis of novel aminonitriles—a class of compounds whose strategic importance in pharmaceutical R&D cannot be overstated. Our focus is on the causality behind experimental choices, the integrity of the synthetic protocols, and the authoritative science that underpins these critical transformations.

Aminonitriles are bifunctional molecules characterized by the presence of both an amino group and a nitrile moiety. This structural arrangement makes them exceptionally versatile synthons, serving as key precursors to α-amino acids, diamines, and a vast array of nitrogen-containing heterocyclic scaffolds that form the core of many modern pharmaceuticals.[1][2] The α-aminonitrile motif itself is found in various natural products and bioactive molecules, exhibiting properties that include anticancer, antiviral, and antibacterial activities.[1][3] Consequently, robust and adaptable methods for their synthesis are of paramount importance.

Part 2: Core Synthetic Methodologies: A Mechanistic and Practical Analysis

The selection of a synthetic pathway for an aminonitrile is a critical decision, guided by factors such as substrate scope, desired stereochemistry, scalability, and reaction conditions. We will explore the most pivotal of these methods, from venerable name reactions to state-of-the-art catalytic systems.

The Strecker Synthesis: The Foundational Pillar

First reported by Adolph Strecker in 1850, this three-component reaction between a carbonyl compound, an amine, and a cyanide source remains the most fundamental and widely applied method for preparing α-aminonitriles.[2][4] The reaction is a powerful example of a multicomponent reaction (MCR), valued for its atom economy and operational simplicity.

The reaction proceeds through the initial formation of an imine from the carbonyl compound and amine, followed by the nucleophilic addition of a cyanide anion to the iminium carbon.[5][6] This two-step sequence, often performed in a single pot, is deceptively simple, yet mastery lies in the control of its equilibria and intermediates.

Caption: The general mechanism of the Strecker Synthesis.

Trustworthiness in Protocol Design: A key experimental choice is the cyanide source. While alkali metal cyanides like KCN are traditional, their use requires careful pH control and can be hazardous. Trimethylsilyl cyanide (TMSCN) has emerged as a superior alternative for many applications; it is soluble in organic solvents, less basic, and its reactivity can be finely tuned with Lewis acid catalysts.[4][7] This allows the reaction to be performed under milder, anhydrous conditions, preserving sensitive functional groups.

For pharmaceutical applications, controlling stereochemistry is non-negotiable. The catalytic asymmetric Strecker reaction has been a subject of intense investigation.[8][9] This is typically achieved by using a chiral catalyst that coordinates to the imine, creating a chiral environment that directs the nucleophilic attack of the cyanide ion from a specific face.

Representative Protocol: Indium-Catalyzed Strecker Reaction in Water This protocol exemplifies a modern, environmentally benign approach.[7]

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), amine (1.2 mmol), and indium powder (0.1 mmol, 10 mol%).

-

Solvent Addition: Add 5 mL of deionized water to the mixture.

-

Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.5 mmol) to the suspension.

-

Reaction: Stir the mixture vigorously at room temperature for the time required (typically monitored by TLC).

-

Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure α-aminonitrile.

The Bucherer-Bergs Reaction: A Pathway to Substituted Hydantoins

This multicomponent reaction produces hydantoins from carbonyl compounds, an alkali metal cyanide, and ammonium carbonate.[10] While the final product is a hydantoin, the reaction proceeds through an aminonitrile intermediate, which can be seen as a captive Strecker product.[11]

The reaction begins with the formation of a cyanohydrin, which is then converted to an aminonitrile via an SN2 reaction with ammonia (from ammonium carbonate).[11] The aminonitrile's amino group then attacks carbon dioxide (also from ammonium carbonate), and the resulting carbamic acid undergoes intramolecular cyclization to form the hydantoin.[10][12]

Caption: The mechanistic pathway of the Bucherer-Bergs reaction.

This method is particularly valuable for synthesizing α,α-disubstituted amino acids (after hydrolysis of the hydantoin) and has been employed in the scalable synthesis of pharmaceutical intermediates.[13] Its primary limitation is the often harsh reaction conditions (elevated temperature and pressure) required.

Modern Catalytic and Emergent Syntheses

The field continues to evolve, with a strong emphasis on catalytic, enantioselective, and environmentally benign methods.

This two-step approach, where an imine is pre-formed and then subjected to cyanation, offers greater control. The development of highly enantioselective cyanation of imines using chiral titanium or aluminum complexes has been a significant breakthrough, providing aminonitriles with excellent yields and enantiomeric excess.[14]

Table 1: Comparison of Catalytic Systems for Asymmetric Imine Cyanation

| Catalyst Type | Chiral Ligand Example | Typical Cyanide Source | Key Advantages |

| Titanium-based | N-salicyl-β-aminoalcohol | TMSCN | High reactivity, fast reaction times, low catalyst loading.[14] |

| Aluminum-based | Tethered Bis(8-quinolinolato) | HCN, TMSCN | Effective for both aldimines and ketimines.[5] |

| Organocatalysts | Chiral Amides, Thioureas | TMSCN | Metal-free, environmentally friendly, operationally simple.[3][15] |

-

Photoredox Catalysis: Visible-light photoredox catalysis has opened new avenues for aminonitrile synthesis under exceptionally mild conditions, often proceeding through radical-based pathways that offer complementary reactivity to traditional ionic mechanisms.[16]

-

Enzymatic Synthesis: Biocatalysis represents a green frontier. Oxidases, for example, can activate C-H bonds in amines to form imines in situ, which are then trapped by cyanide to produce α-aminonitriles in aqueous systems, showcasing nature's efficiency.[17]

Caption: Logical workflows for modern aminonitrile synthesis.

Part 3: Conclusion and Future Outlook

The synthesis of aminonitriles has progressed from a foundational stoichiometric reaction to a sophisticated field rich with highly selective, catalytic, and sustainable methodologies. While the Strecker and Bucherer-Bergs reactions remain valuable, the future of drug development will increasingly rely on asymmetric catalytic approaches that provide efficient, scalable, and environmentally responsible access to chiral aminonitriles. The continued exploration of organocatalysis, photoredox catalysis, and biocatalysis will undoubtedly unlock new chemical space and accelerate the discovery of next-generation therapeutics.

References

- Title: Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile Source: Journal of the American Chemical Society URL

- Title: New Approach Developed for Catalytic Asymmetric Synthesis of Chiral Aminonitriles Source: Westlake University News URL

-

Title: Strecker Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: ResearchGate URL: [Link]

-

Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

-

Title: Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties Source: ResearchGate URL: [Link]

-

Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

-

Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: MDPI URL: [Link]

-

Title: α-Aminonitrile synthesis by cyanation Source: Organic Chemistry Portal URL: [Link]

-

Title: α‐Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis Source: ResearchGate URL: [Link]

-

Title: Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles Source: ACS Omega URL: [Link]

-

Title: Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile Source: ResearchGate URL: [Link]

-

Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: SciSpace URL: [Link]

-

Title: New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney Source: RSC Publishing URL: [Link]

-

Title: A truly green synthesis of α-aminonitriles via Strecker reaction Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines Source: Journal of the American Chemical Society URL: [Link]

-

Title: Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles Source: ResearchGate URL: [Link]

-

Title: Bucherer–Bergs reaction Source: Wikipedia URL: [Link]

-

Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: MDPI URL: [Link]

-

Title: Scheme 6. Mechanism of the Bücherer-Berg conversion of-aminonitriles Source: ResearchGate URL: [Link]

-

Title: Bucherer-Bergs Reaction Source: Cambridge University Press URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Approach Developed for Catalytic Asymmetric Synthesis of Chiral Aminonitriles [science.westlake.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. mdpi.com [mdpi.com]

- 14. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Amino-4-methylpentanenitrile (CAS 1265634-34-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-4-methylpentanenitrile, a sterically hindered α-aminonitrile with potential applications in medicinal chemistry and drug development. While specific literature on this compound is limited, this document extrapolates from the well-established chemistry of α-aminonitriles to present its physicochemical properties, a plausible synthetic route via the Strecker reaction, predicted spectroscopic characteristics, and potential applications as a pharmaceutical intermediate. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of novel, sterically encumbered building blocks in the pursuit of new therapeutic agents.

Introduction: The Significance of Sterically Hindered α-Aminonitriles

α-Aminonitriles are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of α-amino acids and a variety of nitrogen-containing heterocycles.[1] Their bifunctional nature, possessing both a nucleophilic amino group and a versatile nitrile moiety, makes them valuable synthons in organic chemistry.[1] The introduction of steric hindrance, as seen in this compound with its quaternary α-carbon, can impart unique conformational constraints and metabolic stability to molecules, a desirable attribute in drug design.

The nitrile group itself is a key pharmacophore found in over 30 approved pharmaceuticals.[2] It can act as a bioisostere for a carbonyl group or a halogen, and in some cases, it can reversibly interact with the active sites of enzymes.[2] The combination of a sterically hindered amine and a nitrile group in this compound suggests its potential as a scaffold for developing novel enzyme inhibitors or modulators of protein-protein interactions.

This guide will delve into the technical aspects of this compound, providing a theoretical and practical framework for its synthesis, characterization, and potential exploration in drug discovery programs.

Physicochemical and Predicted Properties

Based on its chemical structure and data from chemical suppliers, the following properties can be attributed to this compound.

| Property | Value | Source |

| CAS Number | 1265634-34-1 | N/A |

| Molecular Formula | C₆H₁₂N₂ | N/A |

| Molecular Weight | 112.17 g/mol | N/A |

| Appearance | Predicted to be a colorless to pale yellow liquid | N/A |

| Boiling Point | Predicted to be around 203 °C at 760 mmHg | N/A |

| Density | Predicted to be approximately 0.9 g/cm³ | N/A |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. | N/A |

Synthesis of this compound: A Plausible Strecker Reaction Protocol

The most direct and established method for the synthesis of α-aminonitriles is the Strecker reaction.[3] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an amine source, and a cyanide source.[4] For the synthesis of the sterically hindered this compound, the logical starting material is 4-methylpentan-2-one (methyl isobutyl ketone).

Reaction Scheme

Caption: Proposed Strecker synthesis of this compound.

Step-by-Step Experimental Protocol

Disclaimer: This reaction should only be performed by trained chemists in a well-ventilated fume hood due to the use of highly toxic cyanide salts and the potential evolution of hydrogen cyanide gas.[4] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[4]

Materials:

-

4-Methylpentan-2-one (Methyl isobutyl ketone)

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) (for workup)

-

Sodium bicarbonate (NaHCO₃) solution (for workup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium chloride (1.2 equivalents) and sodium cyanide (1.1 equivalents) in a minimal amount of deionized water. Add methanol or ethanol to create a homogenous solution.

-

Addition of Ketone: To the stirred solution, add 4-methylpentan-2-one (1.0 equivalent) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a mixture of water and diethyl ether (or dichloromethane).

-

Separate the organic layer.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Ammonium chloride and sodium cyanide: This combination generates ammonium cyanide in situ, which is safer than using hydrogen cyanide gas directly.[5]

-

Solvent: A mixture of water and alcohol is often used to dissolve all the reactants.

-

Temperature: Gentle heating can increase the reaction rate, but excessive heat should be avoided to prevent side reactions.[6]

-

Workup: The aqueous workup is designed to remove inorganic salts and unreacted starting materials. The bicarbonate wash neutralizes any residual acid.

Predicted Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features based on known data for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.0 - 1.2 | s | 6H | -C(CH₃)₂ |

| ~ 1.5 - 1.7 | m | 2H | -CH₂-CH₂-CN |

| ~ 1.8 - 2.0 | br s | 2H | -NH₂ |

| ~ 2.2 - 2.4 | t | 2H | -CH₂-CN |

s = singlet, t = triplet, m = multiplet, br s = broad singlet

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 25 | -C(CH₃)₂ |

| ~ 30 | -CH₂-CH₂-CN |

| ~ 40 | -CH₂-CN |

| ~ 55 | -C(NH₂)- |

| ~ 120 | -C≡N |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and nitrile functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, broad | N-H stretch (primary amine) |

| 2900 - 3000 | Strong | C-H stretch (aliphatic) |

| ~ 2240 | Medium to weak | C≡N stretch (nitrile) |

| ~ 1600 | Medium | N-H bend (primary amine) |

The intensity of the nitrile stretch can sometimes be weak in α-aminonitriles.[7]

Mass Spectrometry (MS)

In the mass spectrum (electron ionization), the molecular ion peak (M⁺) at m/z = 112 would be expected. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and cleavage of the C-C bond adjacent to the nitrogen.

Potential Applications in Drug Development

While no specific applications for this compound have been documented, its structure suggests several potential uses in medicinal chemistry.

-

Scaffold for Novel Amino Acids: Hydrolysis of the nitrile group would yield 4-amino-4-methylpentanoic acid, a non-proteinogenic amino acid. Such unnatural amino acids are valuable building blocks for creating peptides and peptidomimetics with enhanced stability and unique pharmacological profiles.[8]

-

Enzyme Inhibitors: The sterically hindered α-aminonitrile moiety could be incorporated into molecules designed to target the active sites of enzymes, particularly proteases. The nitrile group can act as a warhead, forming reversible or irreversible covalent bonds with catalytic residues like serine or cysteine.

-

CNS-Active Agents: The lipophilic isobutyl group may enhance the ability of molecules containing this scaffold to cross the blood-brain barrier, making it a potential starting point for the development of central nervous system (CNS) active drugs.

-

Combinatorial Chemistry: As a primary amine, this compound can be readily derivatized, making it a suitable building block for the construction of compound libraries for high-throughput screening.

Safety and Handling

Extreme caution must be exercised when handling cyanide-containing compounds. [4]

-

Toxicity: Sodium cyanide and potassium cyanide are highly toxic if ingested, inhaled, or absorbed through the skin.

-

Hydrogen Cyanide Formation: Contact of cyanide salts with acids will liberate highly toxic and flammable hydrogen cyanide gas. All reactions involving cyanides must be carried out in a certified chemical fume hood.[4]

-

Waste Disposal: Cyanide waste must be quenched and disposed of according to institutional and regulatory guidelines. Typically, this involves treatment with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[4]

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Its synthesis, achievable through the robust and well-understood Strecker reaction, provides access to a sterically hindered α-aminonitrile scaffold. The predicted physicochemical and spectroscopic properties, along with the potential applications in drug discovery, highlight its value as a building block for medicinal chemists. This technical guide provides a solid foundation for researchers to safely synthesize, characterize, and explore the potential of this compound in the development of novel therapeutics. Further research into its specific biological activities is warranted to fully unlock its potential.

References

-

Strecker Amino Acid Synthesis. (n.d.). In ResearchGate. Retrieved January 20, 2026, from [Link]

- CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone. (n.d.). Google Patents.

- CN102249877A - Method for producing 4-methyl-2-pentanone by using production waste and residual liquor. (n.d.). Google Patents.

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. [Link]

-

The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

-

Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. [Link]

-

α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Strecker Reaction. (2023). YouTube. [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

The Addition of Hydrogen Cyanide to Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

-

Sterically hindered amine derivatives with wide ranges of applications. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001). Organic Letters. [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). PMC. [Link]

-

The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. (2003). The Astrophysics & Astrochemistry Laboratory. [Link]

- US8252927B2 - Synthesis of substituted 4-amino-pyrimidines. (n.d.). Google Patents.

-

nucleophilic addition - carbonyl compounds and hydrogen cyanide. (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]

-

Introduction to IR Spectroscopy - Amines. (2012). YouTube. [Link]

-

Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- US3061628A - Process and preparation of amino nitriles and acetic acids. (n.d.). Google Patents.

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). PMC. [Link]

-

Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). ACS Publications. [Link]

-

4-Methylpentanenitrile. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. (2008). ResearchGate. [Link]

-

NCERT Solutions for Class 11 Chemistry Chapter 8 Free PDF. (n.d.). Vedantu. Retrieved January 20, 2026, from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2008). MDPI. [Link]

-

A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. (2013). ResearchGate. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). SciSpace. [Link]

Sources

- 1. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. astrochemistry.org [astrochemistry.org]

- 8. researchgate.net [researchgate.net]

The Genesis of a Cornerstone: A Technical Guide to the Discovery and History of Branched Aminonitriles

Introduction: The Unassuming Power of the Aminonitrile Scaffold

In the vast landscape of organic chemistry, certain molecular scaffolds possess a quiet yet profound influence, underpinning entire fields of research and enabling the synthesis of complex, life-impacting molecules. The branched aminonitrile is one such scaffold. Characterized by a nitrile and an amino group attached to the same carbon atom, which is further substituted with at least one other carbon-containing group, these molecules are more than mere synthetic curiosities. They are the chemical progenitors of α-amino acids, the building blocks of life, and serve as versatile intermediates in the synthesis of a plethora of pharmaceuticals and bioactive compounds.[1][2][3] This guide provides an in-depth technical exploration of the discovery and historical evolution of branched aminonitriles, from their serendipitous initial synthesis to their central role in contemporary asymmetric catalysis and drug discovery. For the researcher, scientist, and drug development professional, a deep understanding of the history and fundamental chemistry of these molecules is not just an academic exercise, but a gateway to innovation.

The Dawn of a New Chemistry: The Strecker Synthesis

The story of branched aminonitriles begins in the mid-19th century with the German chemist Adolph Strecker. In 1850, while investigating the synthesis of lactic acid, Strecker conducted a reaction that would inadvertently lay the foundation for a new field of amino acid synthesis.[4][5] He treated acetaldehyde with ammonia and hydrogen cyanide, and upon hydrolysis of the resulting product, he isolated alanine.[4][5][6] This simple yet elegant one-pot, three-component reaction, which produces an α-aminonitrile as a key intermediate, became known as the Strecker synthesis.[4][6] It is recognized as one of the oldest multi-component reactions in organic chemistry.[7][8]

The versatility of the Strecker reaction was quickly recognized. By simply varying the starting aldehyde or ketone, a wide array of racemic α-amino acids could be synthesized.[6] The use of ketones instead of aldehydes leads to the formation of α,α-disubstituted amino acids.[6]

Delving into the Mechanism of the Strecker Synthesis

The enduring utility of the Strecker synthesis lies in its straightforward and efficient mechanism. The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.

Stage 1: Formation of the α-Aminonitrile

-

Imine Formation: The reaction commences with the nucleophilic addition of ammonia to the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate is unstable and readily dehydrates to form an imine.[9]

-

Cyanide Addition: A cyanide ion, typically from a source like potassium cyanide or hydrogen cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the imine. This step results in the formation of the α-aminonitrile.[6][9]

Caption: Formation of the α-aminonitrile in the Strecker synthesis.

Stage 2: Hydrolysis to the α-Amino Acid

The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the final α-amino acid.[9]

-

Nitrile Protonation: The nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Water: A water molecule attacks the nitrile carbon, and after a series of proton transfers, an amide intermediate is formed.

-

Amide Hydrolysis: The amide is further hydrolyzed to the carboxylic acid, yielding the α-amino acid.[9]

Sources

- 1. Scientists recreated a key step for the origin of life at hydrothermal vents [massivesci.com]

- 2. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

"4-Amino-4-methylpentanenitrile" spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of 4-Amino-4-methylpentanenitrile

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Elucidating the Molecular Architecture of a Bifunctional Nitrile

This compound is a fascinating molecule possessing two key functional groups: a primary amine and a nitrile. This bifunctional nature makes it a valuable building block in organic synthesis, potentially for the development of novel pharmaceutical agents and specialty chemicals.[1] A thorough characterization of its molecular structure is paramount for its application, and this is achieved through a synergistic application of modern spectroscopic techniques.

This guide provides a comprehensive analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific compound (CAS 1265634-34-1) are scarce[2][3][4], this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive framework for its characterization. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and analyze this compound.

Below is the chemical structure of this compound.

Caption: Molecular Structure of this compound

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton groups. The protons on carbons adjacent to the electron-withdrawing nitrile group are expected to be deshielded and appear at a higher chemical shift (downfield).[5][6][7] Conversely, the amino group protons are often broad and their chemical shift can be variable.[8][9]

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -C(CH₃)₂ | ~1.2 | Singlet | 6H | Protons of two equivalent methyl groups on a quaternary carbon. No adjacent protons to couple with. |

| -NH₂ | ~1.5 (variable) | Broad Singlet | 2H | Protons on the nitrogen atom; signal is often broad due to quadrupole broadening and exchange. Can be confirmed by D₂O exchange. |

| -CH₂-CH₂CN | ~1.8 | Triplet | 2H | Methylene protons adjacent to the quaternary carbon, coupled to the neighboring methylene group. |

| -CH₂CN | ~2.4 | Triplet | 2H | Methylene protons alpha to the nitrile group, deshielded by the electron-withdrawing effect of the C≡N bond.[6][7] Coupled to the adjacent methylene group. |

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR Spectroscopy

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The nitrile carbon is characteristically found in the 115-125 ppm region.[5][6][7] The carbon atom attached to the amine group will be deshielded compared to a simple alkane carbon.[10]

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C(C H₃)₂ | ~25 | Methyl carbons attached to the quaternary carbon. |

| -C (CH₃)₂ | ~50 | Quaternary carbon attached to the nitrogen atom; deshielded by the electronegative nitrogen. |

| -C H₂-CH₂CN | ~40 | Methylene carbon adjacent to the quaternary carbon. |

| -C H₂CN | ~20 | Methylene carbon alpha to the nitrile group. |

| -C ≡N | ~120 | Nitrile carbon, highly characteristic chemical shift.[5][7][11] |

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the common use of proton decoupling to simplify the spectrum to single lines for each carbon.

-

Sample Preparation: Prepare a more concentrated sample (~20-50 mg in ~0.7 mL of deuterated solvent) as ¹³C has a low natural abundance.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Utilize a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Processing and Analysis: The processing steps are analogous to ¹H NMR. The resulting spectrum will show a single peak for each unique carbon environment.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be the nitrile (C≡N) stretch and the amine (N-H) stretches. The C≡N triple bond gives a sharp, intense absorption in a relatively clean region of the spectrum, making it highly diagnostic.[5][6][11][12] Primary amines are characterized by two N-H stretching bands.[8]

Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| N-H (Amine) | 3400 - 3300 | Medium (two bands) | Asymmetric & Symmetric Stretch |

| C-H (Alkyl) | 2960 - 2850 | Strong | Stretch |

| C≡N (Nitrile) | 2260 - 2240 | Strong, Sharp | Stretch |

| N-H (Amine) | 1650 - 1580 | Medium | Bend (Scissoring) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the key absorption bands and correlate them to the functional groups.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis